(5Z)-3-(furan-2-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-3-(furan-2-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that features a combination of furan, thiophene, pyrazole, and thiazolidinone moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(furan-2-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Introduction of the furan and thiophene groups: These can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the pyrazole ring: This can be synthesized by reacting a hydrazine derivative with a 1,3-diketone.
Final assembly: The final compound is assembled by condensing the intermediate products under appropriate conditions, often involving a base-catalyzed aldol condensation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(furan-2-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions.
Reduction: The thioxo group can be reduced to a thiol or a thioether.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions vary depending on the specific substitution but can include reagents like halogens, nitrating agents, or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield a furanone, while reduction of the thioxo group may yield a thioether.
Scientific Research Applications
(5Z)-3-(furan-2-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one:
Medicinal Chemistry: This compound may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Biological Studies: It can be used as a probe to study various biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure may make it useful in materials science, such as in the development of new polymers or catalysts.
Mechanism of Action
The mechanism of action of (5Z)-3-(furan-2-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one depends on its specific biological target. For example, if it exhibits anticancer activity, it may interact with cellular proteins involved in cell division or apoptosis. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(5Z)-3-(furan-2-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-oxo-1,3-thiazolidin-4-one: Similar structure but with an oxo group instead of a thioxo group.
(5Z)-3-(furan-2-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-ol: Similar structure but with a hydroxyl group instead of a thioxo group.
Uniqueness
The uniqueness of (5Z)-3-(furan-2-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one lies in its combination of multiple heterocyclic rings, which may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C22H15N3O2S3 |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H15N3O2S3/c26-21-19(30-22(28)24(21)14-17-8-4-10-27-17)12-15-13-25(16-6-2-1-3-7-16)23-20(15)18-9-5-11-29-18/h1-13H,14H2/b19-12- |
InChI Key |
NLPGGHIKSQJDGH-UNOMPAQXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5 |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5 |
Origin of Product |
United States |
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